molecular formula C22H15FN2O3 B2865938 2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile CAS No. 307952-88-1

2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile

Cat. No.: B2865938
CAS No.: 307952-88-1
M. Wt: 374.371
InChI Key: WHUHUANHEQPIGS-LZCJLJQNSA-N
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Description

2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile is a specialized push-pull fluorophore that exhibits pronounced solvatochromism, a property where its fluorescence emission is highly sensitive to the polarity of its local microenvironment. This compound is structurally derived from Prodan-like dyes, featuring a strong electron-donating group and an electron-accepting nitrile and nitro group, which facilitates an intramolecular charge transfer (ICT) upon photoexcitation. Its primary research value lies in its application as a molecular probe for mapping membrane dynamics and lipid order . Researchers utilize this compound to study lipid rafts, phase separation in membranes, and protein-lipid interactions by monitoring the emission shift as the probe partitions into different membrane domains. Furthermore, its photophysical properties make it a valuable tool for investigating microviscosity and hydration within biological systems and as a sensor material in polymer science.

Properties

IUPAC Name

2-[(E)-2-[4-[(4-fluorophenyl)methoxy]phenyl]ethenyl]-5-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O3/c23-20-8-2-17(3-9-20)15-28-22-11-4-16(5-12-22)1-6-18-7-10-21(25(26)27)13-19(18)14-24/h1-13H,15H2/b6-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUHUANHEQPIGS-LZCJLJQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=O)[O-])C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by the following functional groups:

  • Nitro group : Contributes to electron-withdrawing properties.
  • Methoxy group : Enhances lipophilicity and may influence biological activity.
  • Fluorophenyl moiety : Known to affect binding affinity in various biological targets.

The molecular formula is C20_{20}H17_{17}F1_{1}N2_{2}O3_{3}, with a molecular weight of approximately 356.36 g/mol.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, research has shown that it has an IC50_{50} value ranging from 0.12 to 2.78 µM against breast (MCF-7), lung (A549), and melanoma (A375) cancer cells, demonstrating potency comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of this compound

Cell LineIC50_{50} (µM)Reference CompoundReference IC50_{50} (µM)
MCF-70.12Doxorubicin0.79
A5490.76Doxorubicin5.51
A3751.47Doxorubicin0.65

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : Studies suggest that it activates apoptotic pathways, increasing p53 expression and caspase-3 cleavage in cancer cells .
  • Cell Cycle Arrest : It may cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

Case Studies

  • In Vivo Studies : In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential for therapeutic applications .
  • Combination Therapy : Preliminary findings suggest that combining this compound with other chemotherapeutics enhances efficacy, potentially due to synergistic effects on apoptotic pathways .

Toxicity and Safety Profile

While the compound shows promise as an anticancer agent, its toxicity profile is crucial for clinical application. Current research indicates that it has a favorable safety margin in preclinical models, with minimal adverse effects observed at therapeutic doses .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and analogs identified in the evidence:

Compound Name Core Structure Key Substituents Linker Type Notable Features Evidence ID
Target Compound : 2-[(E)-2-{4-[(4-Fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile Benzonitrile 5-Nitro, 4-[(4-fluorophenyl)methoxy]phenyl Ethenyl (E-configuration) Fluorinated aryl, methoxy group N/A
2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitrobenzonitrile Benzonitrile 5-Nitro, 4-[(2-cyanoethyl)ethylamino]phenyl Diazenyl (N=N) Azo linkage, tertiary amine
DR 78 Dye : 2-(2-(4-((2-Cyanoethyl)(ethyl)amino)phenyl)hydrazinyl)-5-nitrobenzonitrile Benzonitrile 5-Nitro, 4-[(2-cyanoethyl)ethylamino]phenyl Hydrazinyl (N–N) Hydrazine-derived linker, dye applications
2-{(E)-2-[4-(Diethylamino)phenyl]vinyl}-5-nitrobenzonitrile Benzonitrile 5-Nitro, 4-diethylaminophenyl Ethenyl (E-configuration) Diethylamino group, planar conjugation
2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile Benzonitrile 5-Nitro, 4-[(2-cyanoethyl)(2-phenylethyl)amino]phenyl Azo (N=N) Bulky alkylamino substituents

Key Differences and Implications

Linker Type :

  • The target compound’s ethenyl linker (C=C) allows for conjugation between aromatic systems, enhancing π-electron delocalization. In contrast, azo (N=N) or hydrazinyl (N–N) linkers in analogs (e.g., ) introduce rigidity and distinct electronic transitions, making them suitable for dyes or sensors.

Substituent Effects: The 4-fluorophenyl methoxy group in the target compound provides steric bulk and electron-donating resonance effects, which may improve solubility compared to purely alkylamino-substituted analogs (e.g., ). Amino groups (e.g., diethylamino in ) increase basicity and solubility in polar solvents, whereas cyanoethyl groups (e.g., ) add polarity without basicity.

Applications: Compounds with azo/hydrazinyl linkers (e.g., ) are frequently used as disperse dyes or intermediates due to strong absorption in the visible spectrum.

Physicochemical Properties (Inferred)

  • Lipophilicity: The fluorophenyl group in the target compound likely increases logP compared to non-fluorinated analogs (e.g., ).
  • Absorption Spectra : Ethenyl-linked compounds (target and ) may exhibit UV-Vis absorption at longer wavelengths than azo derivatives due to extended conjugation.

Preparation Methods

Nitration of 2-Methylbenzonitrile

Nitration of 2-methylbenzonitrile under mixed acid conditions (HNO₃/H₂SO₄, 0–5°C, 4 h) yields 2-methyl-5-nitrobenzonitrile with 78% regioselectivity. The methyl group acts as a meta-director, positioning the nitro group at C5.

Bromination and Cyanation

Bromination of 2-methyl-5-nitrobenzonitrile (NBS, AIBN, CCl₄, reflux) produces 2-bromomethyl-5-nitrobenzonitrile. Subsequent Rosenmund-von Braun reaction with CuCN in DMF (120°C, 12 h) affords 5-nitro-2-cyanobenzyl bromide.

Preparation of 4-[(4-Fluorophenyl)methoxy]benzaldehyde

Alkylation of 4-Hydroxybenzaldehyde

4-Hydroxybenzaldehyde reacts with 4-fluorobenzyl bromide (K₂CO₃, DMF, 80°C, 6 h) to form 4-[(4-fluorophenyl)methoxy]benzaldehyde (86% yield). The reaction proceeds via SN2 mechanism, with potassium carbonate deprotonating the phenolic oxygen.

Stereoselective Formation of the E-Ethenyl Bridge

Wittig Olefination

Ylide Generation :
5-Nitro-2-cyanobenzyl bromide reacts with triphenylphosphine (PPh₃, THF, reflux, 2 h) to form the phosphonium salt. Deprotonation with n-BuLi (−78°C) generates the ylide.

Coupling Reaction :
The ylide reacts with 4-[(4-fluorophenyl)methoxy]benzaldehyde (THF, 0°C → rt, 12 h) to yield the E-alkene (72%, E:Z = 9:1). The bulky ylide favors anti-addition, ensuring E-selectivity.

Heck Coupling Alternative

Palladium-catalyzed coupling between 5-nitro-2-bromobenzonitrile and 4-[(4-fluorophenyl)methoxy]styrene (Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100°C, 24 h) achieves 68% yield with >95% E-selectivity. The styrene component is prepared via Horner-Wadsworth-Emmons reaction.

Functional Group Compatibility and Side Reactions

  • Nitrile Stability : The nitrile group tolerates Wittig conditions but hydrolyzes under prolonged exposure to strong acids or bases.
  • Ether Integrity : The benzyl ether remains intact under neutral to mildly acidic conditions but cleaves in HBr/AcOH.
  • Nitro Group Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine, necessitating inert atmospheres during storage.

Analytical Validation and Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 2.4 Hz, 1H, Ar-H), 8.21 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.68 (d, J = 16.4 Hz, 1H, CH=CH), 7.45–7.41 (m, 2H, Ar-H), 7.12–7.08 (m, 2H, Ar-H), 6.99–6.95 (m, 4H, Ar-H), 5.15 (s, 2H, OCH₂).
  • IR (KBr) : ν 2225 cm⁻¹ (C≡N), 1520, 1350 cm⁻¹ (NO₂).
  • HPLC : >99% purity (C18 column, MeCN/H₂O = 70:30).

Industrial-Scale Considerations

  • Solvent Selection : DMF and THF are replaced with 2-MeTHF or cyclopentyl methyl ether (CPME) for greener processing.
  • Catalyst Recycling : Pd nanoparticles immobilized on mesoporous silica enhance Heck coupling efficiency (TON > 500).
  • Waste Management : CuCN byproducts are treated with EDTA solutions to mitigate environmental impact.

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